
Trimethyl(9-methyl-9H-fluoren-9-YL)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is a chemical compound that belongs to the organogermanium family It is characterized by the presence of a germanium atom bonded to a trimethyl group and a 9-methyl-9H-fluoren-9-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(9-methyl-9H-fluoren-9-YL)germane typically involves the reaction of 9-methyl-9H-fluoren-9-yl lithium with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Trimethyl(9-methyl-9H-fluoren-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylgermanium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Trimethyl(9-methyl-9H-fluoren-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties, including its use in drug development.
Industry: this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of Trimethyl(9-methyl-9H-fluoren-9-YL)germane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and other proteins, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
Trimethyl(9-methyl-9H-fluoren-9-YL)silane: Similar in structure but contains a silicon atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)stannane: Contains a tin atom instead of germanium.
Trimethyl(9-methyl-9H-fluoren-9-YL)plumbane: Contains a lead atom instead of germanium.
Uniqueness
Trimethyl(9-methyl-9H-fluoren-9-YL)germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. These properties include differences in reactivity, stability, and potential biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
61857-68-9 |
|---|---|
分子式 |
C17H20Ge |
分子量 |
297.0 g/mol |
IUPAC名 |
trimethyl-(9-methylfluoren-9-yl)germane |
InChI |
InChI=1S/C17H20Ge/c1-17(18(2,3)4)15-11-7-5-9-13(15)14-10-6-8-12-16(14)17/h5-12H,1-4H3 |
InChIキー |
FMDJCWZENITPRP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


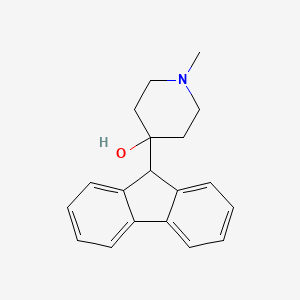

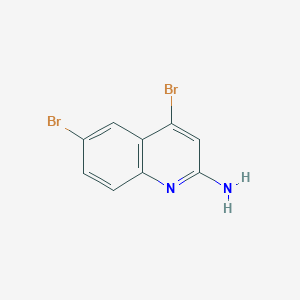
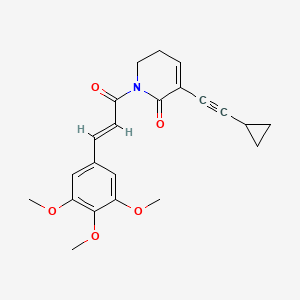

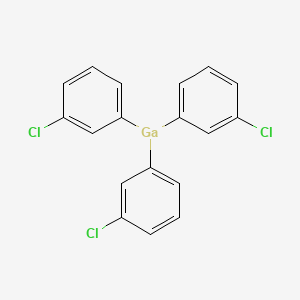

![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
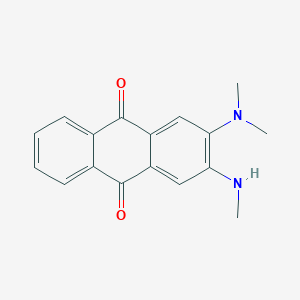

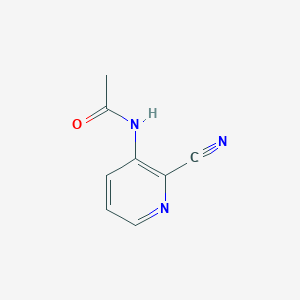
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
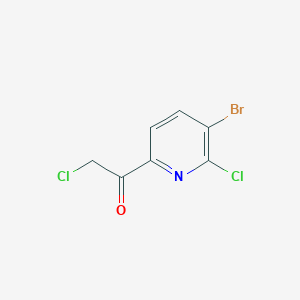
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
